molecular formula C20H21N3O B2883933 N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide CAS No. 1705197-22-3

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide

Cat. No.: B2883933
CAS No.: 1705197-22-3
M. Wt: 319.408
InChI Key: MVCAXEPTECPIEZ-UHFFFAOYSA-N
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Description

N-[(1-Phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide is an indole-based carboxamide derivative featuring a phenyl-substituted pyrrolidine moiety linked via a methylene bridge to the indole nitrogen. This structural motif is critical for its pharmacological profile, which may include receptor modulation (e.g., serotonin or PPARγ) or antitumor activity, depending on substituent variations.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(16-8-9-19-15(13-16)10-11-21-19)22-14-18-7-4-12-23(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,13,18,21H,4,7,12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCAXEPTECPIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide typically involves the construction of the pyrrolidine ring followed by the attachment of the indole and carboxamide groups. One common method involves the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a nitrovinyl substrate, followed by further functionalization to introduce the indole and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable purification methods to ensure the compound is produced in sufficient quantities and purity for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and indole moiety can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name (Reference) Structural Features Biological Activity Key Evidence
SR2067 1-(Naphthalen-1-ylsulfonyl)-N-(1-phenylpropyl)-1H-indole-5-carboxamide PPARγ partial agonist []
ASP1017 3-Ethyl-1-[(4-fluorophenyl)methyl]-2-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-1H-indole-5-carboxamide 5-HT2B/7 receptor antagonist []
A6 (N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide) Sulfamoylphenyl substitution at indole-5-carboxamide Tumor growth suppression (synergistic with DOX) []
Compound 37 3-(((4-(Aminomethyl)benzyl)amino)methyl)-1-methyl-N-(2-(piperazin-1-yl)ethyl)-1H-indole-5-carboxamide Not specified (likely receptor-targeted) []
N-((1-Benzylpiperidin-4-yl)methyl)-1H-indazole-5-carboxamide Benzylpiperidine substitution with indazole core Acetylcholinesterase inhibition []

Key Structural Differences and SAR Insights

Substituents on the Indole Nitrogen: The target compound lacks sulfonyl or methyl groups on the indole nitrogen, unlike SR2067 (naphthylsulfonyl) or Compound 37 (methyl group) . SAR Note: Sulfonyl groups (e.g., in SR2067) are associated with PPARγ activation, while methyl groups (e.g., Compound 37) may improve metabolic stability .

Pyrrolidine vs. Piperidine/Piperazine Moieties :

  • The phenylpyrrolidine group in the target compound differs from piperazine (Compound 37) or benzylpiperidine () substituents. Pyrrolidine’s smaller ring size and conformational rigidity may enhance selectivity for specific receptors (e.g., 5-HT receptors, as seen in ASP1017) .

Carboxamide-Linked Substituents :

  • A6 (sulfamoylphenyl) and ASP1017 (fluorophenylmethyl) demonstrate that electron-withdrawing groups (e.g., sulfonamide, fluorine) enhance antitumor or receptor antagonism activities. The target compound’s phenylpyrrolidine group, being electron-neutral, may prioritize lipophilicity and blood-brain barrier penetration.

Biological Activity

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. It features a pyrrolidine ring attached to an indole structure, which is known for its diverse biological activities.

Synthesis Overview:
The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : This can be achieved through Fischer indole synthesis or cyclization reactions.
  • Attachment of the Pyrrolidine Moiety : The pyrrolidine group is introduced via nucleophilic substitution reactions.
  • Formation of the Carboxamide Group : This involves amidation reactions using appropriate carboxylic acid derivatives and amines.

Biological Activity

This compound has been studied for various biological activities:

1. Anticancer Properties

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it inhibits cell proliferation in human breast cancer cells (MCF-7) and induces apoptosis through the activation of caspase pathways .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

3. Anti-inflammatory Effects

This compound has been reported to reduce inflammation in animal models of arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit enzymes that play critical roles in cancer progression and inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

Case Studies

Several studies have highlighted the efficacy of this compound:

StudyFindings
Zhang et al., 2020Demonstrated anticancer activity in MCF-7 cells with IC50 values indicating potent cytotoxicity.
Lee et al., 2019Reported significant antimicrobial activity against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Kim et al., 2021Showed anti-inflammatory effects in a rat model of arthritis with reduced swelling and pain scores.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide, and how can reaction conditions be optimized?

  • Answer: Synthesis typically involves multi-step pathways, including:

  • Coupling reactions (e.g., amide bond formation between indole-5-carboxylic acid and the pyrrolidine derivative) .
  • Catalyst selection : Use of coupling agents like HATU or DCC to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity products (>95%) .
  • Optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to improve yields (e.g., from 61% to 78% in analogous compounds) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer:

  • 1H/13C NMR : Critical for verifying substituent positions (e.g., indole NH at δ 11.88 ppm, pyrrolidine methylene protons at δ 2.78 ppm) .
  • LCMS : Validates molecular weight (e.g., observed [M+1]+ ions) and purity .
  • X-ray crystallography : Resolves 3D conformation, particularly for chiral centers in the pyrrolidine ring .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Answer:

  • Enzyme inhibition assays : Measure IC50 values against targets like monoamine oxidase-B (MAO-B) using fluorometric or colorimetric substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin receptors) to assess affinity (Ki values) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., leukemia) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer:

  • Control for substituent effects : Compare analogs (e.g., trifluoromethyl vs. methoxy groups) to identify structural determinants of activity .
  • Assay standardization : Ensure consistent conditions (e.g., pH, temperature) in enzyme assays to minimize variability .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 ranges for MAO-B inhibition: 0.78–1.65 µM) to identify trends .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Answer:

  • Analog synthesis : Introduce substituents at the indole 3-position or pyrrolidine nitrogen to probe steric/electronic effects .
  • Molecular docking : Simulate binding poses with targets (e.g., MAO-B) using software like AutoDock Vina; validate with mutagenesis studies .
  • Pharmacophore modeling : Identify essential motifs (e.g., indole carboxamide, phenylpyrrolidine) using tools like Schrödinger’s Phase .

Q. Which in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Answer:

  • Rodent choroidal neovascularization (CNV) models : Assess anti-angiogenic effects via topical or systemic administration .
  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma half-life, Cmax) in Sprague-Dawley rats using LC-MS/MS .
  • Behavioral assays : Test cognitive effects (e.g., novel object recognition) in MK-801-induced schizophrenia models .

Q. How can researchers address challenges in optimizing selectivity over related targets (e.g., 5-HT1A vs. 5-HT7 receptors)?

  • Answer:

  • Selectivity screening : Use broad-panel receptor profiling (e.g., >50 GPCRs) to identify off-target interactions .
  • Modify basicity : Reduce pKa of the indole nitrogen (e.g., via electron-withdrawing groups) to lower 5-HT1A affinity .
  • Kinetic studies : Compare dissociation rates (koff) to differentiate reversible vs. irreversible binding .

Methodological Considerations

Q. What computational tools are recommended for predicting ADME properties?

  • Answer:

  • SwissADME : Predicts logP (e.g., 2.1–3.5 for analogs), hydrogen bond donors/acceptors, and bioavailability .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic stability .

Q. How should researchers design experiments to validate target engagement in complex biological systems?

  • Answer:

  • Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based target identification .
  • Thermal shift assays : Monitor protein melting shifts (ΔTm) to confirm binding to enzymes like VEGFR-2 .

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